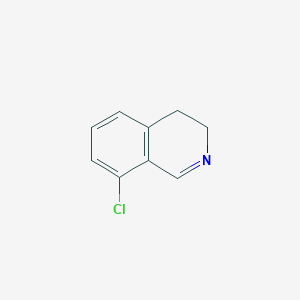

8-Chloro-3,4-dihydroisoquinoline

Beschreibung

8-Chloro-3,4-dihydroisoquinoline is a halogenated isoquinoline derivative with a partially saturated bicyclic structure. Its synthesis involves two primary routes:

- Route 1: Directed ortho-lithiation of N-pivaloyl-3-chlorophenylethylamine, followed by formylation and acid-catalyzed cyclization to yield the dihydroisoquinoline core .

- Route 2: Friedel-Crafts alkylation of N-hydroxyethyl-ortho-chlorobenzylamine, followed by oxidation with N-bromosuccinimide (NBS) .

This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing 1-substituted 8-aryl-1,2,3,4-tetrahydroisoquinolines via Suzuki-Miyaura cross-coupling and subsequent alkylation . Its 8-chloro substituent enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) and metal-catalyzed coupling reactions, making it valuable for constructing CNS-targeted drug candidates .

Eigenschaften

Molekularformel |

C9H8ClN |

|---|---|

Molekulargewicht |

165.62 g/mol |

IUPAC-Name |

8-chloro-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C9H8ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2 |

InChI-Schlüssel |

QAUKFYYNZVKVNM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN=CC2=C1C=CC=C2Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Directed Ortho-Lithiation: One method involves the directed ortho-lithiation of N-pivaloyl meta-chlorophenylethylamine, followed by formylation and subsequent ring closure under acidic conditions.

Friedel-Crafts Reaction: Another method uses N-hydroxyethyl ortho-chlorobenzylamine as an intermediate, which undergoes a Friedel-Crafts reaction.

Industrial Production Methods: The industrial production of 8-chloro-3,4-dihydroisoquinoline typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 8-Chloro-3,4-dihydroisoquinoline can undergo oxidation reactions to form various derivatives.

Reduction: It can also be reduced under specific conditions to yield different products.

Substitution: This compound can participate in substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: N-bromosuccinimide is commonly used for oxidation reactions.

Reduction: Palladium or selenium can be used for dehydrogenation.

Substitution: Alkyl or aryllithiums are used in substitution reactions to form 1-substituted derivatives.

Major Products:

8-Aryl-3,4-dihydroisoquinolines: Formed through Suzuki reactions.

1-Substituted 8-aryl-1,2,3,4-tetrahydroisoquinolines: Obtained by treating 8-aryl-3,4-dihydroisoquinolines with alkyl or aryllithiums.

Wissenschaftliche Forschungsanwendungen

8-Chloro-3,4-dihydroisoquinoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-chloro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes like urease, which is crucial for their biological activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Chlorine’s lower electronegativity compared to fluorine reduces its directing effects but enhances leaving-group ability in cross-coupling reactions.

- 8-Fluoro derivatives show higher metabolic stability due to C-F bond strength, whereas 8-chloro compounds may undergo faster hepatic dehalogenation .

2.2. 8-Methoxy-3,4-dihydroisoquinoline

- Synthesis : Lithiation of N-pivaloyl-3-methoxyphenylethylamine at 25°C, followed by formylation and cyclization .

- Reactivity : The methoxy group is electron-donating, reducing electrophilicity at the 8-position and hindering SNAr. However, it facilitates electrophilic substitutions (e.g., nitration) at adjacent positions.

- Applications : Less common in drug development due to metabolic lability (O-demethylation) but useful in natural product synthesis .

Key Differences :

- Methoxy-substituted derivatives exhibit reduced reactivity in cross-coupling compared to halogenated analogues.

- Higher solubility in polar solvents due to the methoxy group’s polarity .

2.3. 8-Amino-3,4-dihydroisoquinoline

Key Differences :

- Amino substituents increase solubility and bioavailability but may introduce metabolic vulnerabilities (e.g., oxidation).

2.4. Non-Halogenated Analogues (e.g., 3,4-Dihydroisoquinoline)

- Synthesis : Typically via Bischler-Napieralski cyclization of β-arylethylamides or photocyclization of chloroacetylated benzylamines .

- Reactivity : Lack of electron-withdrawing substituents reduces electrophilicity, limiting functionalization at the 8-position.

- Applications: Found in natural alkaloids (e.g., salsolinol) but require additional steps for halogenation or functionalization in drug design .

Key Differences :

- Non-halogenated analogues are less versatile as synthetic intermediates but exhibit simpler metabolic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.